molecular formula C8H16O2 B14730657 2,4-Dimethyl-2-propyl-1,3-dioxolane CAS No. 6301-06-0

2,4-Dimethyl-2-propyl-1,3-dioxolane

Cat. No.: B14730657
CAS No.: 6301-06-0
M. Wt: 144.21 g/mol
InChI Key: YANXWVZZCXIZDQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-propyl-1,3-dioxolane is a heterocyclic organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes two methyl groups and one propyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. The continuous removal of water from the reaction mixture is achieved using a Dean-Stark apparatus .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as the use of zirconium tetrachloride as a catalyst for acetalization and in situ transacetalization of carbonyl compounds have been reported .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-2-propyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes. Its structure allows for specific interactions and applications that are not possible with simpler or differently substituted dioxolanes .

Properties

CAS No.

6301-06-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,4-dimethyl-2-propyl-1,3-dioxolane

InChI

InChI=1S/C8H16O2/c1-4-5-8(3)9-6-7(2)10-8/h7H,4-6H2,1-3H3

InChI Key

YANXWVZZCXIZDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCC(O1)C)C

Origin of Product

United States

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